

# An In-depth Technical Guide to the Chemical Properties of Irbesartan-d7

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## Compound of Interest

Compound Name: *Irbesartan-d7*

Cat. No.: *B577601*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **Irbesartan-d7**, a deuterated analog of the angiotensin II receptor antagonist, Irbesartan. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and bioanalytical studies.

## Introduction

**Irbesartan-d7** is a stable isotope-labeled version of Irbesartan, where seven hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based pharmacokinetic and metabolic studies of Irbesartan. The increased mass of **Irbesartan-d7** allows for its clear differentiation from the unlabeled drug in a mass spectrometer, ensuring accurate and precise quantification.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **Irbesartan-d7** are summarized in the table below. These properties are critical for its handling, storage, and application in experimental settings.

Property	Value	Source(s)
Chemical Name	2-(2,2,3,3,4,4,4-heptadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one	[1][2]
Molecular Formula	C <sub>25</sub> H <sub>21</sub> D <sub>7</sub> N <sub>6</sub> O	[1]
Molecular Weight	435.57 g/mol	[1]
Exact Mass	435.27600	N/A
CAS Number	1329496-43-6	[1]
Physical State	Crystalline solid	[3]
Storage Temperature	-20°C	[3][4]
Isotopic Purity	Typically ≥98%	[5]

Note: Some data, where not directly available for **Irbesartan-d7**, is inferred from the properties of the non-labeled Irbesartan.

## Chemical Structure and Deuterium Labeling

The seven deuterium atoms in **Irbesartan-d7** are located on the butyl side chain, as confirmed by its chemical name and SMILES notation. This specific placement is crucial for its function as an internal standard, as it is a metabolically stable position, minimizing the risk of deuterium-hydrogen exchange during biological processing.

Note: Due to the limitations of the environment, a placeholder image is used in the DOT script. A proper chemical structure diagram would depict the full Irbesartan molecule with the butyl chain labeled as -CD<sub>2</sub>-CD<sub>2</sub>-CD<sub>2</sub>-CD<sub>3</sub>.

Caption: Chemical structure of Irbesartan with the deuterated butyl chain highlighted.

## Solubility and Stability

While specific quantitative solubility and stability data for **Irbesartan-d7** are not extensively published, the data for the parent compound, Irbesartan, provides a reliable reference.

## Solubility

The solubility of Irbesartan is pH-dependent and it is sparingly soluble in aqueous solutions.

Solvent	Solubility
Ethanol	~0.5 mg/mL
Dimethyl Sulfoxide (DMSO)	~14 mg/mL
Dimethylformamide (DMF)	~20 mg/mL
Water	Practically insoluble
0.1 N HCl	Higher solubility than in neutral or basic pH

Data is for the parent compound, Irbesartan, and is expected to be very similar for **Irbesartan-d7**.

## Stability

Irbesartan is stable under normal storage conditions. Forced degradation studies on Irbesartan have shown it to be susceptible to hydrolysis under acidic and basic conditions, while it exhibits stability against oxidative, thermal, and photolytic stress. It is recommended to store **Irbesartan-d7** at -20°C in a tightly sealed container, protected from light and moisture.

## Spectroscopic Properties

Spectroscopic analysis is essential for confirming the identity, purity, and isotopic enrichment of **Irbesartan-d7**. While specific spectra for **Irbesartan-d7** are not readily available in the public domain, the expected characteristics are described below.

## Mass Spectrometry (MS)

Mass spectrometry is the primary technique for which **Irbesartan-d7** is utilized. In an MS analysis, the molecular ion of **Irbesartan-d7** will have a mass-to-charge ratio (m/z) that is 7 units higher than that of unlabeled Irbesartan. This mass difference is the basis of its use as an

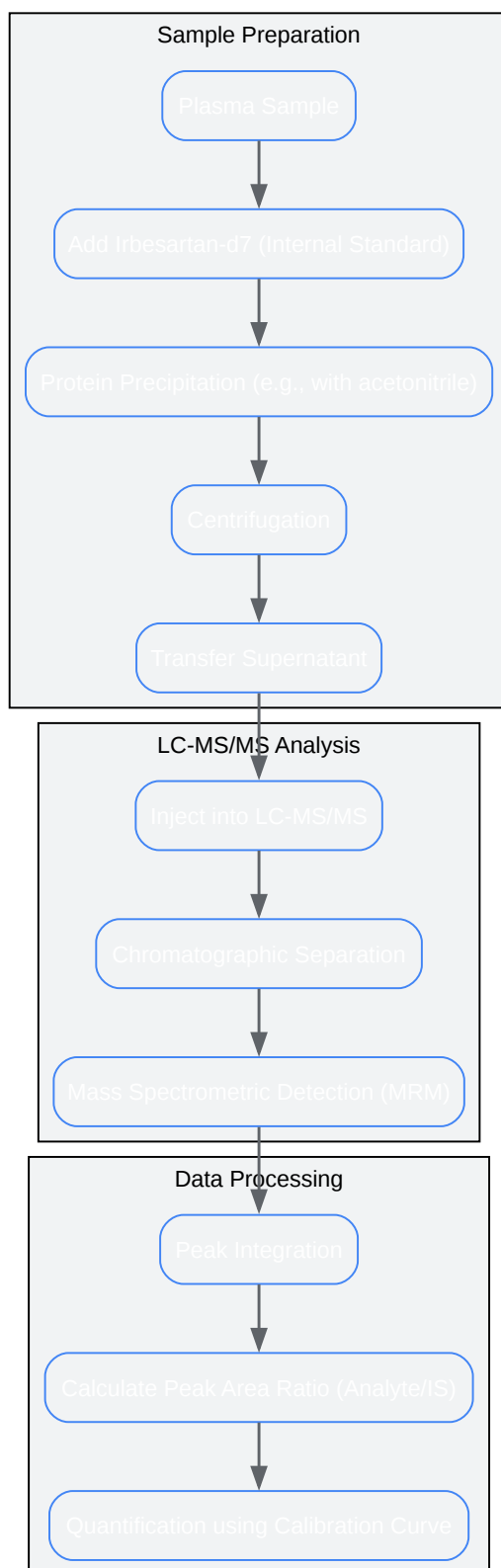
internal standard. The fragmentation pattern of **Irbesartan-d7** is expected to be similar to that of Irbesartan, with the fragments containing the butyl chain showing a corresponding mass shift.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy is a powerful tool for confirming the positions of deuterium labeling. In the  $^1\text{H}$  NMR spectrum of **Irbesartan-d7**, the signals corresponding to the protons on the butyl chain would be absent or significantly reduced in intensity. The remaining signals of the spectrum would be consistent with the structure of the Irbesartan molecule.

## Experimental Protocols

**Irbesartan-d7** is predominantly used as an internal standard in the quantification of Irbesartan in biological matrices by LC-MS/MS. Below is a typical experimental workflow.



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Caption: A typical workflow for the quantification of Irbesartan in plasma using **Irbesartan-d7** as an internal standard.

## Sample Preparation: Protein Precipitation

- To a 100  $\mu$ L aliquot of the biological matrix (e.g., plasma, urine), add a known amount of **Irbesartan-d7** working solution (internal standard).
- Add 300  $\mu$ L of a protein precipitating agent (e.g., acetonitrile or methanol).
- Vortex the mixture for 1-2 minutes.
- Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

## Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions

The following are representative LC-MS/MS parameters. These should be optimized for the specific instrumentation being used.

Parameter	Typical Conditions
LC Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 $\mu$ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Acetonitrile or Methanol
Gradient	A suitable gradient to achieve good separation
Flow Rate	0.3 - 0.5 mL/min
Ionization Mode	Electrospray Ionization (ESI), positive or negative ion mode
MRM Transitions	Irbesartan: e.g., m/z 429.2 $\rightarrow$ 207.1 Irbesartan-d7: e.g., m/z 436.2 $\rightarrow$ 214.1

## Conclusion

**Irbesartan-d7** is an essential tool for the accurate and precise quantification of Irbesartan in biological samples. Its well-defined chemical and physical properties, coupled with its primary application as an internal standard in LC-MS/MS methods, make it indispensable for pharmacokinetic, bioavailability, and bioequivalence studies. This guide provides a foundational understanding of the key chemical properties and experimental considerations for the effective use of **Irbesartan-d7** in a research and drug development setting.

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